molecular formula C16H11BrO B8501259 2-Bromo-1-(phenanthren-2-YL)ethan-1-one CAS No. 34585-55-2

2-Bromo-1-(phenanthren-2-YL)ethan-1-one

Cat. No.: B8501259
CAS No.: 34585-55-2
M. Wt: 299.16 g/mol
InChI Key: DSQADKSZHCIEOY-UHFFFAOYSA-N
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Description

2-Bromo-1-(phenanthren-2-yl)ethan-1-one is a high-purity brominated ketone designed for research and development applications. As a phenanthrene-derived analog of phenacyl bromide, this compound serves as a versatile and valuable building block in organic synthesis . The reactive bromomethyl ketone group adjacent to the carbonyl is highly susceptible to nucleophilic substitution, allowing researchers to easily generate more complex molecular architectures . This makes it a critical intermediate for constructing compounds with potential pharmacological interest, particularly those featuring the extended aromatic system of the phenanthrene moiety, which is known for its diverse biological activities . In laboratory settings, this reagent is primarily used in substitution reactions to create heterocyclic compounds, in alkylation reactions to introduce the 2-phenanthroyl group, and as a precursor for the development of novel chemical entities. The compound is typically supplied as a solid and must be handled with care. It is expected to share similar hazardous properties with other α-halo ketones, which are powerful lachrymators (tear-inducing agents) and can cause severe skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment (PPE). This product is strictly for research and further manufacturing applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

34585-55-2

Molecular Formula

C16H11BrO

Molecular Weight

299.16 g/mol

IUPAC Name

2-bromo-1-phenanthren-2-ylethanone

InChI

InChI=1S/C16H11BrO/c17-10-16(18)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2

InChI Key

DSQADKSZHCIEOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Bromoethanones

Compound Name Aryl Substituents Key Structural Features Yield (%) Key Applications
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one 3,5-OCH₃ Electron-donating groups enhance stability 87 Precursor for antioxidants
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one 4-OH Hydrogen-bonding capability N/A Adrenaline-type drug synthesis
2-Bromo-1-(pyridin-2-yl)ethan-1-one Pyridine ring Nitrogen heterocycle; coordination sites 93 Anti-tubercular agents
2-Bromo-1-(furan-2-yl)ethan-1-one Furan ring Oxygen heterocycle; increased reactivity N/A Heterocyclic intermediate
2-Bromo-1-(5-fluoro-1H-indol-3-yl)ethan-1-one 5-Fluoroindole Bioactive indole scaffold 42 5-HT6 receptor ligands

Key Observations:

  • Electron-donating groups (e.g., -OCH₃ in ) improve stability and crystallization yields (85–87%) compared to electron-withdrawing groups .
  • Hydroxyl groups () facilitate hydrogen bonding, influencing solubility and crystal packing .
  • Heterocyclic aryl groups (e.g., pyridine, furan) introduce coordination or reactivity sites, expanding utility in medicinal chemistry .

Physical and Spectroscopic Properties

Table 3: NMR Chemical Shifts (δ, ppm)

Compound Name Key ¹H NMR Signals Reference
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one 4.79 (s, 2H, CH₂Br), 3.89 (s, 6H, OCH₃)
2-Bromo-1-(pyridin-2-yl)ethan-1-one 5.02 (s, 2H, CH₂Br), 8.75 (d, J = 4.4 Hz, Hα)
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one N/A (asymmetric organic molecule)
  • CH₂Br protons resonate near δ 4.5–5.0 ppm across analogs .
  • Aromatic protons in electron-rich systems (e.g., 3,5-OCH₃) appear upfield (δ 6.7–7.2 ppm) compared to pyridine (δ 7.7–8.7 ppm) .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1-(phenanthren-2-yl)ethan-1-one is treated with sodium bromide (NaBr) and hydrochloric acid (HCl) in aqueous medium, followed by the addition of hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds via enol intermediate formation, where the acidic α-hydrogen is abstracted, enabling electrophilic bromine attack.

Example Protocol

  • Reactants :

    • 1-(Phenanthren-2-yl)ethan-1-one (1 mol), NaBr (3 mol), 30% HCl (2 mol), 30% H₂O₂ (1.5 mol).

  • Conditions :

    • Room temperature, 1–2 hours, vigorous stirring.

  • Workup :

    • The mixture is extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over anhydrous MgSO₄, and concentrated under vacuum.

  • Yield : ~95% (based on analogous systems).

Challenges and Optimization

  • Regioselectivity : Competing ring bromination of phenanthrene may occur if excess Br₂ or HBr is used. Controlled addition of H₂O₂ minimizes over-oxidation.

  • Solubility : Phenanthrene derivatives often require polar aprotic solvents (e.g., DMF) to enhance reactivity, though this may necessitate higher temperatures.

Friedel-Crafts Acylation Followed by Bromination

This two-step approach first introduces the ethanone moiety via Friedel-Crafts acylation, followed by α-bromination.

Friedel-Crafts Acylation of Phenanthrene

Phenanthrene undergoes electrophilic substitution at the 2-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Example Protocol

  • Reactants :

    • Phenanthrene (1 mol), acetyl chloride (1.2 mol), AlCl₃ (1.5 mol) in dichloromethane (DCM).

  • Conditions :

    • 0°C to room temperature, 4–6 hours.

  • Product : 1-(Phenanthren-2-yl)ethan-1-one (yield: ~75–80%).

α-Bromination of the Ketone Intermediate

The resulting ketone is brominated using N-bromosuccinimide (NBS) under radical conditions or HBr/H₂O₂.

Example Protocol

  • Reactants :

    • 1-(Phenanthren-2-yl)ethan-1-one (1 mol), NBS (1.1 mol), azobisisobutyronitrile (AIBN, catalytic) in CCl₄.

  • Conditions :

    • Reflux, 2–4 hours.

  • Yield : ~85–90%.

Nucleophilic Substitution of 2-Hydroxy-1-(phenanthren-2-yl)ethan-1-one

Replacing a hydroxyl group with bromine offers an alternative pathway, particularly useful if the hydroxy precursor is accessible.

Synthesis of 2-Hydroxy-1-(phenanthren-2-yl)ethan-1-one

The hydroxyketone is prepared via aldol condensation of phenanthrene-2-carbaldehyde with acetyl chloride under basic conditions.

Bromination via HBr Treatment

Example Protocol

  • Reactants :

    • 2-Hydroxy-1-(phenanthren-2-yl)ethan-1-one (1 mol), 48% HBr (3 mol) in toluene.

  • Conditions :

    • Reflux with azeotropic water removal (Dean-Stark apparatus), 6–8 hours.

  • Yield : ~80% (similar to toluene-4-sulfonic acid-mediated reactions).

Direct Acylation with Bromoacetyl Chloride

A one-pot Friedel-Crafts acylation using bromoacetyl chloride avoids post-synthesis bromination but requires stringent regiocontrol.

Example Protocol

  • Reactants :

    • Phenanthrene (1 mol), bromoacetyl chloride (1.1 mol), AlCl₃ (1.5 mol) in DCM.

  • Conditions :

    • 0°C to room temperature, 12 hours.

  • Yield : ~60–70% (lower due to steric hindrance and competing side reactions).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Direct Bromination1-(Phenanthren-2-yl)ethanoneNaBr, HCl, H₂O₂95%High yield, simple workupRequires pre-formed ketone
Friedel-Crafts + BrominePhenanthreneAlCl₃, NBS85%Regioselective acylationMulti-step, moderate yield
Nucleophilic Substitution2-HydroxyketoneHBr, toluene80%Avoids harsh bromination conditionsDependent on hydroxyketone synthesis
Direct AcylationPhenanthreneBromoacetyl chloride, AlCl₃65%One-pot synthesisLow yield, poor regioselectivity

Industrial-Scale Considerations

  • Catalyst Recycling : AlCl₃ in Friedel-Crafts reactions poses disposal challenges. Alternatives like FeCl₃ or ionic liquids are being explored.

  • Purification : Column chromatography or SCX-2 cartridges (for amine byproducts) ensure high purity.

  • Cost Efficiency : NaBr/H₂O₂ systems are preferable to NBS for large-scale production .

Q & A

Q. How can researchers validate the purity of synthesized batches for reproducibility?

  • Methodological Answer : Combine HPLC (reverse-phase C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect trace impurities (e.g., debrominated byproducts). Purity ≥95% is required for biological assays .

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